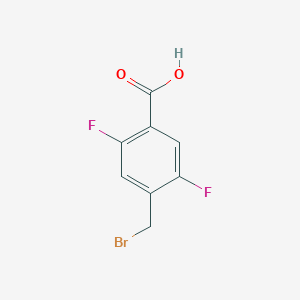

4-(Bromomethyl)-2,5-difluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Bromomethyl)benzoic acid acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent . It is also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .

Synthesis Analysis

The synthesis of 4-(Bromomethyl)benzoic acid involves radical processes . The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol turns yellow-orange as iodine is slowly added . The reaction turns white and a new amount of iodine is added . This gives information about the consumption of this reagent upon addition onto styrene .Molecular Structure Analysis

The molecular formula of 4-(Bromomethyl)benzoic acid is C8H7BrO2 . The InChI Key is CQQSQBRPAJSTFB-UHFFFAOYSA-N . The SMILES string is C1=CC (=CC=C1CBr)C (=O)O .Aplicaciones Científicas De Investigación

Synthesis of Eprosartan (Antihypertensive Agent)

- Application : 4-(Bromomethyl)benzoic acid serves as an intermediate in the synthesis of eprosartan , an antihypertensive drug. Eprosartan belongs to the angiotensin II receptor antagonist class and is used to manage high blood pressure by blocking the effects of angiotensin II, a hormone that constricts blood vessels .

Photosensitizer: 5,10,15,20-Tetra(m-hydroxyphenyl)chlorin (Temoporfin)

- Application : The compound plays a crucial role in the preparation of temoporfin , a second-generation photosensitizer. Photosensitizers are used in photodynamic therapy (PDT) for cancer treatment. When exposed to light, temoporfin generates reactive oxygen species that selectively destroy cancer cells .

Boronic Acid Interactions with Cis-Diols and Sensing Applications

- Application : Boronic acids, including 4-(Bromomethyl)benzoic acid , are increasingly utilized in sensing applications. Their interactions with diols (such as sugars) make them valuable for detecting specific analytes. Sensing applications can be homogeneous assays or heterogeneous detection, either at the sensing material interface or within the bulk sample. Boronic acids have found use in biosensing, protein manipulation, and therapeutic development .

Electrophoresis of Glycated Molecules

- Application : Researchers have employed boronic acids, including our compound of interest, for the electrophoresis of glycated molecules. Glycation refers to the non-enzymatic reaction between reducing sugars and proteins, and it plays a role in various diseases. Boronic acids facilitate the separation and analysis of glycated species .

Building Materials for Analytical Microparticles

- Application : 4-(Bromomethyl)benzoic acid serves as a building block for microparticles used in analytical methods. These microparticles can be functionalized with specific ligands for targeted detection or separation of analytes. Such materials enhance the sensitivity and selectivity of assays .

Controlled Release of Insulin (Polymer Applications)

- Application : In polymer science, boronic acids have been incorporated into materials for the controlled release of insulin. These polymers respond to changes in glucose levels (due to the interaction with diols) and release insulin accordingly. This approach holds promise for diabetes management .

Safety and Hazards

4-(Bromomethyl)benzoic acid should be handled with care to avoid contact with skin and eyes . It is recommended to avoid formation of dust and aerosols . Adequate ventilation should be ensured during handling .

Relevant Papers Several papers have been published on the use of boronic acids, including 4-(Bromomethyl)benzoic acid, in various applications . These include sensing applications, biochemical tools, therapeutics, separation technologies, and more . The use of boronic acids in Suzuki–Miyaura coupling is also well-documented .

Mecanismo De Acción

Target of Action

The primary target of 4-(Bromomethyl)-2,5-difluorobenzoic acid is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound’s role in this reaction is likely due to its bromomethyl group, which can participate in the reaction as an electrophilic organic group .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the 4-(Bromomethyl)-2,5-difluorobenzoic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds . The downstream effects of this pathway can lead to the production of a wide range of organic compounds, depending on the specific reactants used in the reaction .

Pharmacokinetics

The compound’s bromomethyl group may influence its bioavailability and metabolic stability .

Result of Action

The result of the compound’s action in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .

Action Environment

The action of 4-(Bromomethyl)-2,5-difluorobenzoic acid in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors. For instance, the reaction conditions, including temperature and solvent, can affect the reaction’s efficiency and the stability of the compound . Furthermore, the compound is moisture sensitive , indicating that the presence of water can influence its stability and efficacy.

Propiedades

IUPAC Name |

4-(bromomethyl)-2,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-3-4-1-7(11)5(8(12)13)2-6(4)10/h1-2H,3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHARKTFFPLFEFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(=O)O)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2,5-difluorobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

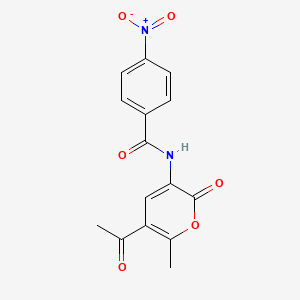

![Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382445.png)

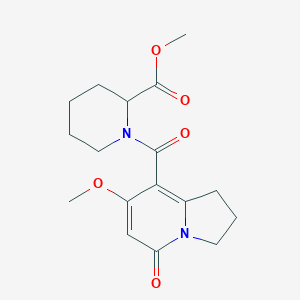

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2382451.png)

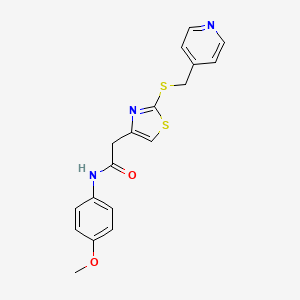

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2382454.png)

![2,3-Dihydrofuro[3,2-b]quinolin-9-amine](/img/structure/B2382460.png)

![ethyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2382461.png)

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2382463.png)

![3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2382466.png)